molecular formula C12H16O4P+ B13557109 (2-Benzyl-3-ethoxy-3-oxopropyl)phosphinic acid

(2-Benzyl-3-ethoxy-3-oxopropyl)phosphinic acid

Cat. No.: B13557109
M. Wt: 255.23 g/mol
InChI Key: OBDMUDBOGUXNFP-UHFFFAOYSA-O
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Description

(2-Benzyl-3-ethoxy-3-oxopropyl)phosphinic acid is an organophosphorus compound with the molecular formula C12H17O4P. This compound is characterized by the presence of a benzyl group, an ethoxy group, and a phosphinic acid moiety. It is a white crystalline solid that is soluble in organic solvents and has various applications in organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzyl-3-ethoxy-3-oxopropyl)phosphinic acid typically involves the reaction of benzyl bromide with diethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(2-Benzyl-3-ethoxy-3-oxopropyl)phosphinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and various substituted benzyl compounds .

Scientific Research Applications

(2-Benzyl-3-ethoxy-3-oxopropyl)phosphinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Benzyl-3-ethoxy-3-oxopropyl)phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphinic acid moiety can form strong interactions with metal ions and active sites of enzymes, leading to inhibition or modulation of their activity. The benzyl and ethoxy groups contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Benzyl-3-ethoxy-3-oxopropyl)phosphinic acid is unique due to the presence of the phosphinic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H16O4P+

Molecular Weight

255.23 g/mol

IUPAC Name

(2-benzyl-3-ethoxy-3-oxopropyl)-hydroxy-oxophosphanium

InChI

InChI=1S/C12H15O4P/c1-2-16-12(13)11(9-17(14)15)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/p+1

InChI Key

OBDMUDBOGUXNFP-UHFFFAOYSA-O

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C[P+](=O)O

Origin of Product

United States

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